2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione
Description
Properties
IUPAC Name |
3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-5-(2-methylpropyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)6-12-7-15(20)14(16(21)8-12)10-18-13-4-5-17(22-3)19-9-13/h4-5,9-12,20H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVDUXAQPSDPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=C(C(=O)C1)C=NC2=CN=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione , also referred to as YQB53600 , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure, and case studies demonstrating its effects.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- CAS Number : 1023536-00-6
Synthesis
The synthesis of YQB53600 involves several chemical reactions, including the condensation of 6-methoxy(3-pyridyl)amine with cyclohexane-1,3-dione derivatives. The synthetic route typically includes:
- Formation of the methylene bridge.
- Introduction of the 2-methylpropyl group.
- Purification through crystallization or chromatography.
Pharmacological Profile
YQB53600 exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Preliminary studies indicate that YQB53600 shows significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Specific mechanisms include apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : There is evidence suggesting that YQB53600 may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress and inflammation .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, which could be beneficial for conditions such as arthritis or other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of YQB53600 against common pathogens demonstrated that the compound inhibited bacterial growth effectively at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined for several strains, including E. coli and S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Study 2: Anticancer Activity
In a series of experiments on human cancer cell lines, YQB53600 was found to significantly reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 8 |
The mechanism was linked to the induction of apoptosis as confirmed by Annexin V staining assays.
Chemical Reactions Analysis
Nucleophilic Substitution
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Pyridine Ring : The electron-deficient pyridine nitrogen facilitates nucleophilic aromatic substitution (NAS) at the C-2 and C-4 positions.
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Example: Reaction with Grignard reagents (e.g., RMgX) yields alkylated derivatives (Table 1).
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Electrophilic Addition
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Methyleneamino Group : The exocyclic methyleneamino (–N=CH–) moiety undergoes electrophilic addition with halogens (e.g., Br₂) to form dihalogenated intermediates.
Cyclohexane-1,3-dione Core
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Enol Tautomerism : The dione exists in equilibrium with its enolic form, enabling reactions such as:
Catalytic Hydrogenation
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Reduction of Enamine Bond :
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Conditions : H₂ (1–3 atm), Pd/C (5% w/w), EtOH, 25–50°C.
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Outcome : Saturation of the methyleneamino group to –NH–CH₂–, altering biological activity.
-
Oxidative Reactions
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Side-Chain Oxidation : The 2-methylpropyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-carboxycyclohexane-1,3-dione .
Stability and Degradation
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Hydrolytic Degradation : The enamine bond hydrolyzes in aqueous acidic/basic conditions (t₁/₂ = 12–24 h at pH 2–10).
-
Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via Norrish Type I cleavage.
Comparison with Similar Compounds
Table 1: Substituent Variations and Structural Features
Mechanistic Insights
- HPPD Inhibition: Cyclohexane-1,3-dione derivatives like the target compound and its analogs act as potent HPPD inhibitors by chelating the enzyme’s ferrous ion, disrupting plastoquinone biosynthesis in plants .
- Antimicrobial Activity : Derivatives with hydroxyl or aromatic substituents (e.g., compound 39) exhibit antitubercular activity by disrupting mycobacterial membrane integrity .
- Anticancer Potential: Bulky substituents (e.g., bromophenyl-diphenylpropyl in 5c) enhance cytotoxicity via DNA intercalation or topoisomerase inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione, and what analytical techniques are used for characterization?
- Synthesis : The compound can be synthesized via multi-step reactions starting with the cyclohexane-1,3-dione core. A typical approach involves condensation of 6-methoxy-3-pyridylamine with the cyclohexane-1,3-dione derivative under acidic or catalytic conditions, followed by alkylation with 2-methylpropyl groups. Reaction optimization often requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .
- Characterization : Key techniques include H/C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). X-ray crystallography may resolve stereochemistry in crystalline forms .
Q. How can researchers confirm the stereochemical configuration of the methylene and pyridyl substituents in this compound?
- Methodology : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between protons on the methylene group and the pyridyl ring. Computational methods (e.g., density functional theory) can predict stable conformers, while single-crystal X-ray diffraction provides definitive stereochemical assignment .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?
- Oxidation : The cyclohexane-1,3-dione moiety is prone to oxidation at the α-carbon positions, forming diketones or carboxylic acids under strong oxidizing agents (e.g., KMnO). The methoxy group on the pyridyl ring stabilizes intermediates via resonance, altering reaction pathways .
- Substitution : Electrophilic aromatic substitution on the pyridyl ring is hindered by the methoxy group’s electron-donating effect. Instead, nucleophilic substitution at the methylene position may occur with thiols or amines under basic conditions .
Q. How can computational modeling predict the compound’s binding affinity with biological targets (e.g., kinases or GPCRs)?
- Approach : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries). Prioritize hydrogen bonding between the pyridyl nitrogen and active-site residues. MD simulations (100 ns) assess binding stability, while QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial potency)?
- Data Analysis : Cross-validate assays (e.g., MIC tests vs. time-kill curves) to confirm concentration-dependent effects. Control for variables like solvent (DMSO vs. aqueous buffers) and bacterial strain specificity. Meta-analyses of IC values using standardized protocols (e.g., CLSI guidelines) reduce variability .
Experimental Design & Optimization
Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?
- Protocol : Incubate the compound in buffers at pH 2 (simulating gastric fluid), 7.4 (blood), and 9 (intestinal fluid) at 37°C. Monitor degradation via HPLC-MS at 0, 24, 48, and 72 hours. Identify major degradation products (e.g., hydrolyzed dione or demethylated pyridyl derivatives) and assess their toxicity .
Q. What experimental parameters are critical for optimizing the compound’s synthesis yield and purity?
- Key Factors :
- Catalyst selection : Use p-toluenesulfonic acid for condensation steps (yield improvement by 15–20%) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature gradient : Stepwise heating (40°C → 80°C) prevents side reactions during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
